molecular formula C17H38N.Br<br>C17H38BrN B107326 Cetrimide CAS No. 1119-97-7

Cetrimide

Cat. No.: B107326
CAS No.: 1119-97-7
M. Wt: 336.4 g/mol
InChI Key: CXRFDZFCGOPDTD-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Cetrimide acts as a cationic detergent, reducing surface tension at the point of contact and has precipitant, complexing, and denaturing effects on bacterial membrane proteins . It inhibits the growth of many microorganisms while allowing certain species like Pseudomonas aeruginosa to develop typical colonies .

Cellular Effects

This compound affects membrane permeability, allowing ‘leaking’ of essential cell constituents leading to cell death . It is used as a skin antiseptic and disinfectant prescribed for seborrhoeic dermatitis and wound cleansing .

Molecular Mechanism

This compound is a quaternary ammonium cation whose salts are used as antiseptics . It is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression . It induces β-cell apoptosis through multiple mechanisms such as activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as a selective medium for the isolation of Pseudomonas aeruginosa . Over time, it has been observed that this compound inhibits the growth of many microorganisms whilst allowing Pseudomonas aeruginosa to develop typical colonies .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the intestinal absorption of substances such as D-glucose, methionine, and sodium butyrate . At toxic dose levels, paralysis of the respiratory muscles leads to dyspnoea and cyanosis. Central nervous system depression may also occur .

Metabolic Pathways

The metabolic pathways of this compound are not well-studied. It is known that this compound has a chemical structure similar to that of acetyl choline. It is a partial agonist and has depolarising muscle relaxant activities .

Transport and Distribution

It is known that this compound is a quaternary ammonium cation, which suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role as an antiseptic and its interactions with cellular membranes, it is likely that this compound interacts with various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

MitMAB is synthesized through a reaction between myristyl bromide and trimethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of MitMAB follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using large-scale chromatography techniques and stored under desiccating conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

MitMAB primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MitMAB is widely used in scientific research due to its ability to inhibit dynamin GTPase activity. Some of its key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MitMAB

MitMAB is unique due to its high specificity for dynamin I and dynamin II, making it a valuable tool for studying dynamin-mediated processes. Its ability to reversibly inhibit dynamin activity without causing acute cellular damage further enhances its utility in research .

Properties

IUPAC Name

trimethyl(tetradecyl)azanium;bromide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRFDZFCGOPDTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-92-0 (Parent)
Record name Tetradonium bromide [INN]
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DSSTOX Substance ID

DTXSID0044367
Record name Tetradonium bromide
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Cetrimide
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CAS No.

1119-97-7, 8044-71-1
Record name Tetradecyltrimethylammonium bromide
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Record name Tetradonium bromide [INN]
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Record name 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Cetrimide
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Record name TETRADONIUM BROMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cetrimide exert its antimicrobial effect?

A: this compound, a quaternary ammonium compound (QAC), acts as a cationic surfactant. [, , , , , , ] It disrupts the cell membrane of microorganisms by interacting with phospholipids, leading to increased permeability and leakage of cellular contents, ultimately causing cell lysis. [, , , ] This mechanism is effective against a broad spectrum of bacteria and fungi. [, , ]

Q2: Are there differences in this compound's efficacy against various microorganisms?

A: Yes, research suggests varying sensitivities to this compound among different microorganisms. For instance, while this compound effectively inhibits Enterococcus faecalis, studies have shown that achieving complete eradication of E. faecalis biofilms on dentin discs, even at its minimum bactericidal concentration (MBC), can be challenging. [] This highlights the importance of considering biofilm formation in clinical settings.

Q3: Does antibiotic resistance in bacteria affect their susceptibility to this compound?

A: Studies on antibiotic-resistant Escherichia coli and Staphylococcus aureus indicate that acquired antibiotic resistance does not necessarily translate to resistance against this compound. [, ] This makes this compound a potentially valuable disinfectant, particularly in hospital settings where antibiotic-resistant strains are prevalent.

Q4: Does the concentration of this compound influence its effect on bacterial cells?

A: Yes, studies utilizing transmission electron microscopy have demonstrated that the ultrastructural changes this compound induces in bacteria are both dose and time-dependent. [] Higher concentrations and longer exposure times lead to more pronounced damage to the cell wall and cytoplasmic membrane. [, ]

Q5: What is the chemical structure and molecular formula of this compound?

A: this compound is a mixture of quaternary ammonium compounds, primarily consisting of tetradecyltrimethylammonium bromide. Its chemical formula is C19H42BrN. [, , ]

Q6: How does the presence of this compound affect the properties of other materials?

A: this compound can interact with other substances, influencing their properties. For example, research has shown that adding acids to salicylic acid-cetrimide systems reduces viscosity, while the addition of bases followed by acids leads to an increase and subsequent decrease in viscosity. [] This behavior is observed in undersaturated systems. [] Understanding such interactions is crucial when formulating and utilizing this compound in various applications.

Q7: How does this compound interact with anionic surfactants?

A: Research suggests that certain anionic surfactants can initially increase the viscosity of salicylic acid-cetrimide systems before causing a decrease at higher concentrations. [] This effect is attributed to the attraction between free this compound molecules and the anionic surfactant, potentially leading to changes in the macromolecular structure of the system. []

Q8: What are the common applications of this compound?

A: this compound is widely used as a disinfectant and antiseptic in various settings, including hospitals, for cleaning equipment, wounds, and burns. [, , , ] Its inclusion in handwashes and other topical antiseptic preparations highlights its broad applicability in infection control. [, , ]

Q9: What are the potential benefits of combining this compound with other antiseptics like chlorhexidine?

A: Combining this compound with other antiseptics, such as chlorhexidine, can potentially enhance its efficacy. [, , , , ] For instance, one study found that a combination of 2% chlorhexidine and 0.5% this compound exhibited greater antimicrobial efficacy against E. faecalis biofilms compared to calcium hydroxide or triple antibiotic paste. [] This synergistic effect could be beneficial in clinical settings, particularly in managing persistent infections.

Q10: What are the potential drawbacks of using this compound in wound care?

A: While generally considered safe for topical use, this compound can cause irritant contact dermatitis in some individuals, particularly with prolonged or improper use. [, , ] This is an important consideration, especially when using this compound for wound care in sensitive areas like the flexures or genital region. [, , ]

Q11: What are the known toxicological effects of this compound?

A: While this compound is generally safe for topical use, it can cause irritation and allergic reactions in some individuals. [, , ] Systemic toxicity is rare and usually associated with accidental ingestion or misuse. [, , ]

Q12: How is the purity of this compound analyzed?

A: The purity of this compound can be determined using various titration methods. [] While the European Pharmacopoeia assay method has been traditionally used, it has shown a consistent bias toward lower purity readings compared to titration with perchloric acid or silver nitrate. [] This highlights the importance of selecting appropriate analytical methods to ensure accurate assessment of this compound purity.

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